1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of a fluoro group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one involves interactions with specific molecular targets and pathways. The fluoro and methylthio groups can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Fluoro-2-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Contains a trifluoromethyl group instead of a fluoro group.
Properties
Molecular Formula |
C10H11FOS |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
YRLJNWLZUOJQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)SC |
Origin of Product |
United States |
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